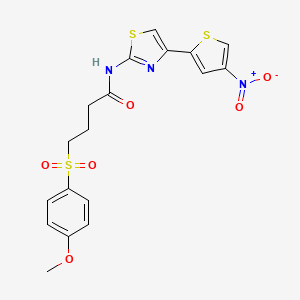
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide, also known as MNTB, is a chemical compound that has been widely studied for its potential use in scientific research. MNTB is a small molecule that can be synthesized in the laboratory, and it has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in a variety of physiological processes. 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. The exact mechanism by which 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide exerts its effects on these targets is still being investigated.
Biochemical and Physiological Effects:
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the immune system, 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been found to modulate the activity of other enzymes and proteins. For example, 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has also been shown to inhibit the activity of the protein kinase PI3K, which is involved in cell signaling pathways.
実験室実験の利点と制限
One advantage of using 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide in laboratory experiments is that it is a small molecule that can be synthesized in the laboratory. This makes it relatively easy to obtain and work with compared to larger molecules such as proteins. Additionally, 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been found to have a variety of biochemical and physiological effects, which makes it a useful tool for investigating a wide range of research questions. However, one limitation of using 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide. One area of research that could be explored is the potential use of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide as a cancer therapeutic. Further studies could investigate the efficacy of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide in animal models of cancer, as well as its safety and toxicity profiles. Another area of research that could be explored is the potential use of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide in the treatment of neurological disorders, such as Alzheimer's disease. Further studies could investigate the effects of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide on cognitive function and behavior in animal models of Alzheimer's disease. Additionally, further studies could investigate the mechanism of action of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide, which could help to elucidate its effects on various enzymes and signaling pathways.
合成法
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide can be synthesized in the laboratory using a multi-step process. The first step involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-aminothiazole to produce 4-(4-methoxyphenylsulfonyl)thiazol-2-amine. This intermediate compound is then reacted with 4-nitrothiophen-2-ylamine to produce the final product, 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide. The synthesis of 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide is a complex process that requires specialized equipment and expertise.
科学的研究の応用
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been studied for its potential use in a variety of scientific research applications. One area of research where 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been investigated is in the field of cancer biology. 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide may have potential as a cancer therapeutic. 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has also been studied for its effects on the immune system, and it has been found to modulate the activity of immune cells. Additionally, 4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O6S3/c1-27-13-4-6-14(7-5-13)30(25,26)8-2-3-17(22)20-18-19-15(11-29-18)16-9-12(10-28-16)21(23)24/h4-7,9-11H,2-3,8H2,1H3,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAGZMUIJRMPJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O6S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-methoxyphenyl)sulfonyl)-N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]propanamide](/img/structure/B2388496.png)
![4-[(2,4,6-Trimethylphenyl)methoxy]benzaldehyde](/img/structure/B2388497.png)
![2-((3-(4-fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2388501.png)
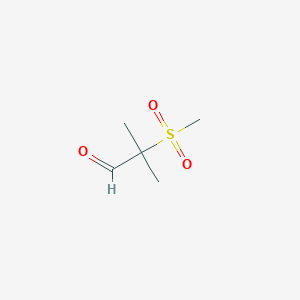
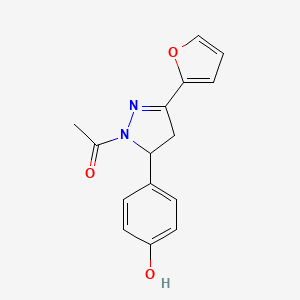
![N-(3-acetylphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2388505.png)

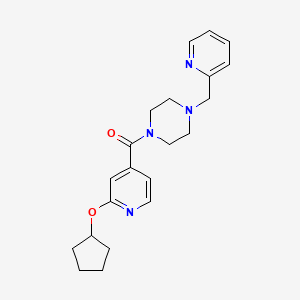
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2388512.png)
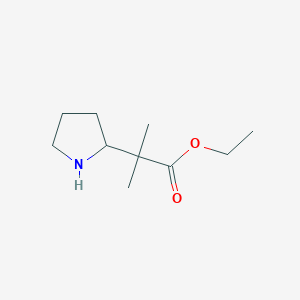
![1-ethyl-4-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-3-methyl-6-phenethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2388515.png)
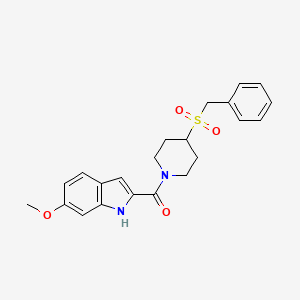

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2388519.png)